molecular formula C6H9ClN2OS B1281043 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride CAS No. 106012-40-2

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride

Cat. No.: B1281043
CAS No.: 106012-40-2
M. Wt: 192.67 g/mol
InChI Key: UCVFFZTUHMGPJC-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride is a chemical compound with the molecular formula C6H9ClN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Properties

IUPAC Name

1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-3-5(4(2)9)10-6(7)8-3;/h1-2H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVFFZTUHMGPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Bromination/Acylation of Acetylacetone : Acetylacetone undergoes halogenation with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride to yield 3-chloroacetylacetone.
  • Cyclization with Thiourea : The chlorinated intermediate reacts with thiourea in ethanol, facilitating nucleophilic substitution and cyclization to form the thiazole ring.

Reaction Scheme :
$$
\text{Acetylacetone} \xrightarrow{\text{SO}2\text{Cl}2} \text{3-Chloroacetylacetone} \xrightarrow{\text{Thiourea, EtOH}} \text{5-Acetyl-2-amino-4-methylthiazole}
$$

Optimization Parameters

  • Solvent : Ethanol or water-tetrahydrofuran mixtures enhance solubility and reaction efficiency.
  • Temperature : Reactions proceed at ambient temperature (25°C) for 1–3 hours.
  • Yield : 74.7% (35.0 g product from 30 g acetylacetone).

Table 1: Key Reaction Conditions and Outcomes

Parameter Value/Detail Source
Halogenating Agent Sulfuryl chloride (SO₂Cl₂)
Cyclization Solvent Ethanol
Reaction Time 3 hours (cyclization step)
Product Purity Confirmed via ¹H NMR and LC-MS

Acid-Base Reaction for Hydrochloride Formation

The free base 5-acetyl-2-amino-4-methylthiazole is converted to its hydrochloride salt using hydrochloric acid under controlled conditions.

Procedure

  • Dissolution : The free base is dissolved in anhydrous ethanol or dichloromethane.
  • Acid Treatment : Hydrochloric acid (37%) is added dropwise at 0–5°C to prevent decomposition.
  • Crystallization : The mixture is cooled to induce precipitation, and the product is filtered and dried.

Critical Factors :

  • Temperature Control : Maintaining ≤5°C ensures minimal side reactions.
  • Solvent Choice : Ethanol improves solubility, while dichloromethane aids in rapid crystallization.

Table 2: Hydrochloride Salt Formation Data

Parameter Value/Detail Source
Acid Used 37% HCl
Reaction Temperature 0–5°C
Yield 85–92%
Purity >99% (HPLC)

Alternative Synthetic Routes

Claisen-Schmidt Condensation

1-[2-Amino-4-methylthiazol-5-yl]ethanone derivatives can be synthesized via Claisen-Schmidt condensation of 5-acetyl-2-amino-4-methylthiazole with aromatic aldehydes. While this method primarily yields propenone derivatives, it highlights the reactivity of the acetyl group in further functionalization.

Conditions :

  • Catalyst : Potassium tert-butoxide in ethanol.
  • Yield : 72% for p-tolyl derivative.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Large-Scale Halogenation : Continuous-flow reactors optimize SO₂Cl₂ usage and reduce waste.
  • Automated Cyclization : Thiourea is added incrementally to maintain stoichiometric balance.
  • Salt Formation : Batch reactors with pH-controlled HCl addition ensure consistent product quality.

Table 3: Industrial vs. Laboratory Methods

Parameter Laboratory Method Industrial Method
Scale 0.1–1 kg 100–500 kg
Reaction Time 3–5 hours 2–3 hours
Purity 95–99% 99.5%
Cost Efficiency Moderate High

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1) removes unreacted thiourea and acetylacetone.
  • Yield Loss : <5% during recrystallization.

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 2.23–2.66 (s, 3H, CH₃), 5.87 (br s, 2H, NH₂).
  • IR (KBr) : 3250 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O).
  • Melting Point : 272°C (dec.).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride exhibit antimicrobial properties. Studies have indicated that compounds containing thiazole moieties can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents. For instance, the synthesis of 2-amino-4-methylthiazole derivatives has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Properties
This compound has also been investigated for its potential antitumor effects. A study highlighted the synthesis of novel thiazole derivatives that demonstrated cytotoxic activity against chronic myelogenous leukemia cells. The presence of the thiazole ring was crucial for the biological activity observed, indicating that this compound could serve as a lead compound in developing new anticancer therapies .

Biological Research

Fluorescent Probes
In biochemical research, this compound has been utilized in the development of fluorescent probes for detecting biological molecules. Its structural characteristics allow it to be incorporated into fluorescent systems aimed at tracking specific ions or molecules within cells. This application is particularly relevant in studies involving cellular imaging and monitoring metabolic processes .

Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with specific enzymes can provide insights into metabolic regulation and the development of enzyme inhibitors that may have therapeutic implications .

Synthesis and Derivative Development

The synthesis of this compound often involves multiple steps, leading to various derivatives that enhance its biological activity. For example, modifications to the thiazole ring or substituents on the ethanone moiety can yield compounds with improved potency or selectivity against specific biological targets .

Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AntitumorCytotoxic effects on chronic myelogenous leukemia cells
Fluorescent ProbesUsed in cellular imaging and tracking biological molecules
Enzyme InhibitionInvestigated for its role in inhibiting key metabolic enzymes

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methylth

Biological Activity

1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride is a compound of significant interest due to its various biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article synthesizes current findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

The compound has the following chemical structure:

  • Molecular Formula : C6H9ClN2OS
  • Molecular Weight : 192.68 g/mol
  • CAS Number : 12236850

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study indicated that various thiazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) against a range of bacterial strains, suggesting their potential as antimicrobial agents .

Compound MIC (µg/mL) Bacterial Strain
Thiazole Derivative A8Staphylococcus aureus
Thiazole Derivative B16Escherichia coli
Thiazole Derivative C32Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have been shown to target multiple cancer cell lines, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics like doxorubicin. For instance, a recent study reported that certain thiazole analogues had IC50 values in the range of 10–30 µM against human cancer cell lines such as HCT-116 and HepG2 .

Case Study: Cytotoxicity Assessment

In a cytotoxicity assessment involving the WST-1 assay, several thiazole derivatives were evaluated for their effectiveness against cancer cells:

Compound IC50 (µM) Cell Line
Compound 115HCT-116
Compound 225HepG2
Compound 320HT-29

The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Anticonvulsant Activity

Research into the anticonvulsant properties of thiazole derivatives has also yielded promising results. Certain compounds derived from thiazoles have shown significant protective effects in animal models of epilepsy, with some achieving complete protection against seizure induction . The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole structure can enhance anticonvulsant activity.

Example Study Findings

In one study, thiazole-based compounds were tested for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results showed:

Compound ED50 (mg/kg) Effectiveness
Compound A15High
Compound B10Moderate
Compound C20Low

Q & A

Q. Table 1. Key Spectral Signatures for Structural Confirmation

Functional Group1H NMR (δ, ppm)LC-MS ([M+H]+)
Thiazole C-4 methyl2.23–2.66 (singlet)183.1
Trans-propenone protons7.50–7.70 (doublet, J=15 Hz)311.3 (derivatives)

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetAccuracy (kcal/mol)Application
B3LYP6-31G*±2.4Thermochemistry, HOMO-LUMO
M06-2Xdef2-TZVP±1.8Reaction barriers

Q. Table 3. Impurity Profiling via HPLC

ImpurityRetention Time (min)CAS No.Reference Standard Source
3-Hydroxyacetophenone8.2121-71-1LGC Standards
Benzylethylamine10.514321-27-8Sigma-Aldrich

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